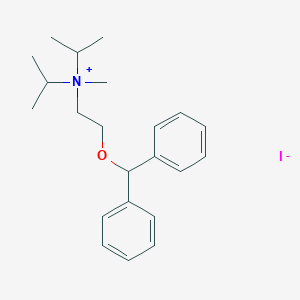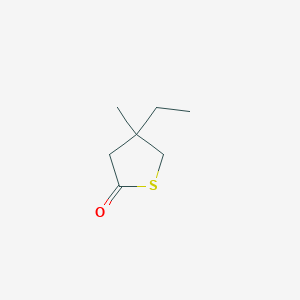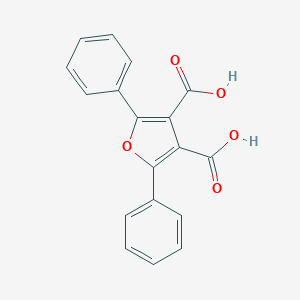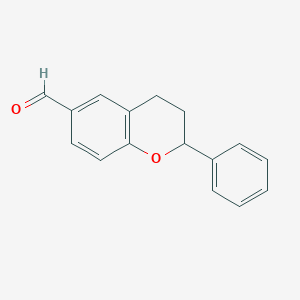![molecular formula C32H16 B024884 Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene CAS No. 109278-09-3](/img/structure/B24884.png)
Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₃₂H₁₆ and a molecular weight of 400.4694 . This compound is known for its complex structure, which consists of multiple fused benzene rings, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene typically involves multi-step organic reactions. One common method includes the cyclodehydrogenation of suitable precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis process. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride.
Substitution: This type of reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydrogenated derivatives .
Applications De Recherche Scientifique
Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the properties of PAHs and their interactions with other molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a potential carcinogen.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, leading to mutations and potentially causing cancer. In materials science, its electronic properties are exploited for use in organic semiconductors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]pyrene: Another PAH with similar structural features but different electronic properties.
Chrysene: A PAH with fewer fused benzene rings, making it less complex than Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene.
Perylene: A simpler PAH that serves as a building block for more complex structures.
Uniqueness
This compound is unique due to its highly fused ring structure, which imparts distinct electronic and chemical properties. This makes it particularly valuable for research in organic electronics and materials science .
Propriétés
IUPAC Name |
nonacyclo[14.14.2.02,11.03,8.04,29.012,32.017,22.023,31.025,30]dotriaconta-1(30),2(11),3(8),4,6,9,12,14,16(32),17,19,21,23(31),24,26,28-hexadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-2-9-20-19(8-1)21-12-5-13-24-25-15-14-17-6-3-10-22-23-11-4-7-18-16-26(20)31(29(21)24)32(28(18)23)30(25)27(17)22/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYAEDDBQOVGFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=C6C7=C(C=CC=C7C8=CC=CC9=CC2=C4C6=C98)C=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576970 |
Source


|
| Record name | Dibenzo[cd,n]naphtho[3,2,1,8-pqra]perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109278-09-3 |
Source


|
| Record name | Dibenzo[cd,n]naphtho[3,2,1,8-pqra]perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)
![1-chloro-3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol](/img/structure/B24820.png)





